2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid
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Overview
Description
2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid is a monocarboxylic acid that is structurally characterized by a phenoxypropanoic acid backbone with a 5-chloro-3-methylpyridin-2-yloxy substituent at the para position of the phenyl ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-chloro-3-methylpyridin-2-ol with 4-bromophenol in the presence of a base such as potassium carbonate. This reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is then esterified with 2-bromopropanoic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(3-Chloro-5-trifluoromethylpyridin-2-yl)oxy]phenoxy}propanoic acid: Similar structure with trifluoromethyl substitution.
Methyl 2-{4-[(3-chloro-5-trifluoromethylpyridin-2-yl)oxy]phenoxy}propanoate: Methyl ester derivative with trifluoromethyl substitution.
Uniqueness
2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-chloro-3-methylpyridin-2-yloxy group enhances its reactivity and potential for various applications compared to similar compounds with different substituents.
Properties
CAS No. |
62122-38-7 |
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Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-[4-(5-chloro-3-methylpyridin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C15H14ClNO4/c1-9-7-11(16)8-17-14(9)21-13-5-3-12(4-6-13)20-10(2)15(18)19/h3-8,10H,1-2H3,(H,18,19) |
InChI Key |
AZNZCDMDXFMXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC=C(C=C2)OC(C)C(=O)O)Cl |
Origin of Product |
United States |
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